1,1,1,4-Tetrachloro-4-methylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,4-Tetrachloro-4-methylpentan-2-ol is an organic compound with the molecular formula C6H10Cl4O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,4-Tetrachloro-4-methylpentan-2-ol typically involves the chlorination of 4-methylpentan-2-ol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,1,1,4-Tetrachloro-4-methylpentan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated alcohol to less chlorinated derivatives or to the parent alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less chlorinated alcohols or the parent alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1,1,1,4-Tetrachloro-4-methylpentan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The chlorinated structure of the compound allows it to participate in various chemical reactions, which can influence its biological activity and effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanol: A related compound with a similar structure but without the chlorination.
1,1,1-Trichloro-2-methyl-2-propanol: Another chlorinated alcohol with different substitution patterns.
Uniqueness
1,1,1,4-Tetrachloro-4-methylpentan-2-ol is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
63170-38-7 |
---|---|
Molecular Formula |
C6H10Cl4O |
Molecular Weight |
239.9 g/mol |
IUPAC Name |
1,1,1,4-tetrachloro-4-methylpentan-2-ol |
InChI |
InChI=1S/C6H10Cl4O/c1-5(2,7)3-4(11)6(8,9)10/h4,11H,3H2,1-2H3 |
InChI Key |
OJKGRMUVZAEYHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C(Cl)(Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.